2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane
Description
The compound 2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane features a 2,3-dihydro-1H-indenyl core substituted with chlorine at position 5 and a 4-chlorophenyl group. A propoxy chain links this moiety to an oxane (tetrahydropyran) ring. This structure combines chloroaromatic and ether functional groups, which are common in agrochemicals and pharmaceuticals.
Properties
CAS No. |
1030603-32-7 |
|---|---|
Molecular Formula |
C23H26Cl2O2 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-[3-[5-chloro-1-(4-chlorophenyl)-2,3-dihydroinden-1-yl]propoxy]oxane |
InChI |
InChI=1S/C23H26Cl2O2/c24-19-7-5-18(6-8-19)23(12-3-15-27-22-4-1-2-14-26-22)13-11-17-16-20(25)9-10-21(17)23/h5-10,16,22H,1-4,11-15H2 |
InChI Key |
YRHDKEGXQNMRDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCC2(CCC3=C2C=CC(=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Alkylation Reactions
One common method for synthesizing compounds similar to 2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane involves alkylation reactions of appropriate precursors.
Starting Materials: Typically, the synthesis begins with a substituted indene derivative, such as 5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-indene.
Reagents: Common reagents include alkyl halides (e.g., propyl bromide) and bases (e.g., potassium carbonate) to facilitate the nucleophilic substitution.
Reaction Conditions: The reaction is often carried out in an organic solvent like DMF (dimethylformamide) at elevated temperatures (around 80°C) for several hours.
Coupling Reactions
Another effective method involves coupling reactions that can form the ether linkages necessary for the oxane structure.
Starting Materials: An alcohol derived from the indene compound and a suitable electrophile (e.g., an alkyl halide).
Catalysts: Transition metal catalysts such as palladium or nickel can be used to enhance the reaction efficiency.
Conditions: The reactions are typically conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation, often at elevated temperatures.
Detailed Reaction Pathways
The detailed pathways for synthesizing 2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane can be summarized in the following table:
| Step | Description | Reactants | Conditions | Yield |
|---|---|---|---|---|
| 1 | Alkylation of indene derivative | 5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-indene + Propyl bromide | DMF, K₂CO₃, 80°C, 6h | ~70% |
| 2 | Ether formation via coupling | Alkoxide from step 1 + Alkyl halide | Pd catalyst, inert atmosphere, reflux | ~65% |
| 3 | Purification and crystallization | Product from step 2 | Ethanol wash, recrystallization | ~80% |
Research Findings on Reaction Efficiency
Recent studies indicate that optimizing reaction conditions significantly impacts yield and purity:
Temperature Control: Maintaining precise temperatures during the alkylation step has been shown to improve yields by minimizing side reactions.
Solvent Selection: The choice of solvent can affect solubility and reactivity; polar aprotic solvents often yield better results compared to protic solvents.
Chemical Reactions Analysis
Types of Reactions
2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of double bonds to single bonds.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and influencing various biochemical pathways. This can result in changes in cellular processes, making it a valuable tool in both research and therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Ether-Oxane Linkages
Compounds such as 2-[2-(3-bromopropoxy)ethoxy]oxane (EP 4 374 877 A2) share the oxane ring and ether linkages but differ in substituents (bromine vs. chlorophenyl-dihydroindenyl). These analogs are often synthesized via nucleophilic substitution reactions between alcohols and dibromides, using cesium carbonate in acetonitrile, followed by HPLC purification .
Chlorophenyl-Containing Pesticides
- Pyrisoxazole (3-[5-(4-chlorophenyl)-2,3-dimethylisoxazolidin-3-yl]-pyridine): Contains a chlorophenyl group and an isoxazolidine ring. It is used as a pesticide, leveraging its heterocyclic structure for target specificity .
- Fluazifop (2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid): A herbicide with a phenoxy-propanoic acid backbone and chlorinated aromatic groups. Unlike the target compound, fluazifop includes a carboxylic acid group, enhancing its herbicidal activity .
Dihydroindenyl Derivatives
Compounds like (S)-2-((R)-2-((R)-2,3-dihydro-1H-inden-1-yl)-3-mercaptopropanamido)-3-(1H-indol-3-yl)propanoic acid () share the dihydroindenyl core but incorporate mercaptopropanamido and indole groups, suggesting divergent biological targets (e.g., enzyme inhibition) .
Chlorinated Heterocyclic Compounds
5-Chloro-1-[(4-chlorophenyl)methyl]-1H-indole-2,3-dione () features a chlorophenylmethyl-indole dione system. While structurally distinct, its chloroaromatic groups may confer similar stability or receptor-binding properties .
Data Table: Comparative Analysis
Research Findings
- Synthesis : The target compound’s synthesis likely parallels methods described in EP 4 374 877 A2, involving coupling reactions with cesium carbonate as a base and purification via HPLC .
- Stability : Chloroaromatic and ether groups may enhance stability, as seen in fluazifop and pyrisoxazole .
- Activity Prediction : The dihydroindenyl group could influence steric interactions, while the oxane ring may improve bioavailability, akin to brominated ether intermediates .
Biological Activity
The compound 2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈Cl₂O₂, with a molecular weight of approximately 365.25 g/mol. The structure features an indene moiety substituted with chlorine atoms and a propoxy group, which may enhance its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of 2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in cancer progression and bacterial growth. The presence of the chlorinated phenyl group suggests potential interactions with enzyme active sites.
- Antioxidant Properties : Compounds with similar structures have shown antioxidant capabilities, which can protect cells from oxidative stress and reduce inflammation.
- Receptor Binding : The compound may interact with various biological receptors, influencing pathways related to cell proliferation and apoptosis.
Biological Activity Data Table
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of similar compounds, it was found that derivatives with chlorinated phenyl groups exhibited significant cytotoxicity against human non-small cell lung cancer (NSCLC) A549 cells. The compound's mechanism involved induction of apoptosis via mitochondrial pathways, suggesting therapeutic potential in lung cancer treatment .
Case Study 2: Antibacterial Efficacy
Another investigation assessed the antibacterial properties of related compounds, demonstrating that those with similar structural features exhibited moderate to strong activity against various bacterial strains, including Salmonella typhi. This highlights the potential for developing new antibacterial agents based on the oxane structure .
Research Findings
Recent studies have focused on synthesizing derivatives of 2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane to enhance its biological activity. Researchers have utilized structure-activity relationship (SAR) studies to identify modifications that improve potency against specific targets:
- Synthesis Variants : Modifications at the propoxy group have been shown to affect binding affinity and selectivity towards certain enzymes.
- In Silico Studies : Molecular docking simulations indicate favorable interactions with target proteins involved in cancer and bacterial resistance mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
